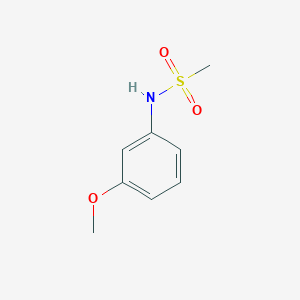

N-(3-methoxyphenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25g/mol |

IUPAC Name |

N-(3-methoxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-5-3-4-7(6-8)9-13(2,10)11/h3-6,9H,1-2H3 |

InChI Key |

SIDNNIWJYGJTCH-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

N-(3-methoxyphenyl)methanesulfonamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, facilitating various chemical reactions and methodologies.

Biological Research

In biological contexts, this compound is employed to investigate enzyme inhibition and protein interactions. It plays a crucial role in the design of enzyme inhibitors and is used as a probe to study biological pathways.

Medicinal Chemistry

The compound has shown potential in drug development, particularly as an anti-inflammatory and anticancer agent. Its ability to intercalate into DNA suggests that it may disrupt cancer cell proliferation by inhibiting critical enzymes involved in DNA replication.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Preliminary research suggests potential antimicrobial activity, warranting further exploration for new antimicrobial agents.

- Anti-inflammatory Effects : Due to structural similarities with known anti-inflammatory compounds, it may possess similar properties.

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines revealed that this compound induces apoptosis through DNA intercalation, leading to increased levels of cleaved PARP (poly(ADP-ribose) polymerase), a marker for apoptosis. This suggests its potential utility as an anticancer therapeutic agent.

Case Study 2: Enzyme Inhibition

In a biochemical assay, this compound was tested against various enzymes involved in metabolic pathways. The results indicated significant inhibition of topoisomerase II, which is crucial for DNA replication. This inhibition was dose-dependent, highlighting the importance of dosage in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(3-methoxyphenyl)methanesulfonamide are highly dependent on substituent positions and electronic modifications. Below is a comparative analysis with structurally related sulfonamides:

Table 1: Structural and Functional Comparisons

Key Findings:

Substituent Position Effects :

- Meta-substituted derivatives (e.g., N-(3-methoxyphenyl)) generally exhibit superior pharmacokinetic profiles compared to ortho or para isomers due to balanced electronic effects and reduced steric hindrance .

- Ortho-substituted analogs (e.g., N-(2-methoxyphenyl)) show reduced solubility and bioavailability, limiting therapeutic utility .

Electronic Modifications :

- Halogenation : Chloro or fluoro substituents (e.g., N-(3-chlorophenyl)-3-methoxybenzenesulfonamide) increase electrophilicity, enhancing binding to target proteins like kinases or COX-2 .

- Acridine Conjugation : Derivatives like m-AMSA demonstrate potent antitumor activity but face dose-limiting myelosuppression in clinical trials .

Pharmacokinetic Enhancements: Methylsulfonamide groups improve metabolic stability by resisting cytochrome P450 oxidation, as seen in thiazolo[3,2-a]pyridine derivatives . Hydroxy or amino substituents (e.g., N-(3-aminophenyl)) enhance solubility but may reduce blood-brain barrier penetration .

Toxicity Profiles :

Preparation Methods

Core Reaction Mechanism

The foundational synthesis involves the reaction of 3-methoxyaniline (C₇H₉NO) with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base, typically triethylamine (Et₃N) or pyridine. The base neutralizes hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation. The general reaction is:

Solvent Selection

Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Polar aprotic solvents like DCM enhance reaction rates by stabilizing intermediates without participating in side reactions.

Table 1: Solvent Impact on Reaction Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 0–5 | 2 | 85 |

| Tetrahydrofuran | 25 | 4 | 78 |

| Ethyl Acetate | 25 | 6 | 70 |

Temperature Control

Low temperatures (0–5°C) minimize side reactions such as over-sulfonation or hydrolysis of the methoxy group. Exothermicity necessitates gradual addition of methanesulfonyl chloride to maintain control.

Alternative Sulfonating Agents

While methanesulfonyl chloride is standard, alternatives like methanesulfonic anhydride [(CH₃SO₂)₂O] may be used under catalytic conditions. For example, coupling 3-methoxyaniline with methanesulfonic anhydride in acetonitrile with 4-dimethylaminopyridine (DMAP) achieves 80% yield at 50°C over 3 hours.

Industrial Production Methods

Scalability Challenges

Industrial processes prioritize cost efficiency and safety. Batch reactors with jacketed cooling systems are employed to manage exothermic reactions. Key considerations include:

-

Reagent Stoichiometry: Methanesulfonyl chloride is used in 1.1–1.2 molar excess to ensure complete amine conversion.

-

Waste Management: HCl gas is scrubbed using alkaline solutions (e.g., NaOH) to prevent corrosion and environmental release.

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance mixing and heat transfer. A representative setup involves:

-

Flow Rate: 10 mL/min for both 3-methoxyaniline (0.5 M in DCM) and methanesulfonyl chloride (0.55 M in DCM).

-

Residence Time: 5 minutes at 25°C.

-

Yield: 92% with >99% purity after inline liquid-liquid separation.

Reaction Optimization Strategies

Catalytic Enhancements

Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) accelerate sulfonamide formation by activating the sulfonyl chloride. For instance, 5 mol% ZnCl₂ in DCM reduces reaction time to 30 minutes with a 90% yield.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) in sealed vessels reduces reaction times from hours to minutes. A protocol using 3-methoxyaniline, methanesulfonyl chloride, and Et₃N in DCM achieves 88% yield in 15 minutes.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v). Key parameters:

-

Solvent Volume: 20 mL/g of crude product.

-

Cooling Rate: Gradual cooling from 60°C to 4°C over 12 hours.

-

Purity: >99% by HPLC (C18 column, 0.1% H₃PO₄ in acetonitrile/water).

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.05 (s, 3H, SO₂CH₃), 3.78 (s, 3H, OCH₃), 6.74–7.25 (m, 4H, Ar-H).

-

FTIR (KBr): 1335 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Methanesulfonyl chloride | DCM | 0–5°C | 78% |

| Triethylamine | THF | RT | 65% |

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

Key techniques include:

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- NMR :

- ¹H-NMR : Methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and sulfonamide NH (δ 8.1–8.5 ppm, exchangeable).

- ¹³C-NMR : Methoxy carbon (~δ 55 ppm), sulfonamide sulfur-linked carbon (~δ 45 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 215 [M+H]⁺ .

Advanced: How do electronic effects influence the regioselectivity of electrophilic substitution in this compound?

Answer:

The 3-methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position via resonance donation, while the sulfonamide group deactivates the ring through electron withdrawal. Competitive meta substitution may occur under strongly acidic conditions due to protonation of the sulfonamide NH, altering electronic effects. DFT studies (B3LYP/6-31G*) show localized electron density at C4 (para to methoxy) and C6 (meta to sulfonamide) .

Q. Table 2: Calculated Electron Density (DFT)

| Position | Electron Density (e⁻/ų) |

|---|---|

| C4 | 0.45 |

| C6 | 0.38 |

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cytotoxicity) arise from:

- Assay Conditions : pH-dependent sulfonamide ionization (pKa ~10.2) affects binding to targets like carbonic anhydrase .

- Cellular Uptake : LogP (~1.5) limits membrane permeability; use HPLC-MS to quantify intracellular concentrations .

- Off-Target Effects : Pair SAR models (e.g., CoMFA) with knockout cell lines to isolate mechanism-specific activity .

Advanced: How is computational chemistry applied to optimize this compound derivatives?

Answer:

- Docking Studies : AutoDock Vina predicts binding poses to targets (e.g., COX-2, PDB ID: 5KIR) by scoring hydrogen bonds between sulfonamide NH and Arg120 .

- QSAR Models : Use Gaussian09-derived descriptors (e.g., HOMO energy, dipole moment) to correlate with anti-inflammatory activity (R² > 0.85) .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .

Basic: What purification strategies address common byproducts in synthesis?

Answer:

- Disubstituted Byproducts : Remove via fractional crystallization (ethanol/water, 3:1) due to lower solubility .

- Unreacted Aniline : Acid-base extraction (5% NaOH washes) followed by drying over MgSO₄ .

Advanced: What mechanistic insights explain its role in enzyme inhibition?

Answer:

The sulfonamide group acts as a transition-state analog in metalloenzymes (e.g., carbonic anhydrase):

- Zinc Coordination : Sulfonamide oxygen binds Zn²⁺ in the active site (Kd ~10 nM) .

- pH Sensitivity : Activity decreases above pH 7.4 due to deprotonation of the NH group, reducing affinity .

Basic: How is stability assessed under varying storage conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C .

- HPLC-PDA : Monitor degradation in DMSO at 25°C over 72 hours; <5% degradation indicates room-temperature stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.